N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
Description
Benzofuran Derivatives in Medicinal Chemistry Research
Benzofuran scaffolds have been integral to pharmaceutical development due to their structural versatility and broad bioactivity profiles. Natural benzofurans, such as psoralen and sulfuretin, exhibit osteogenic, antimicrobial, and antitumor properties, while synthetic derivatives like KY-065 and KY-273 demonstrate enhanced metabolic stability and oral bioavailability. The planar aromatic system of benzofuran enables π-π interactions with biological targets, while substituents at the 2- and 3-positions modulate electronic and steric properties. For example, electron-withdrawing groups (e.g., carboxamide) improve binding affinity to enzymes like chorismate mutase, whereas methoxy groups enhance solubility and pharmacokinetics.
Recent catalytic innovations, including copper-mediated cyclization and rhodium-catalyzed C–H activation, have expanded access to diverse benzofuran architectures. These methods enable the incorporation of functional groups critical for drug-receptor interactions, such as the 3-phenylpropanamido moiety in N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide , which may enhance target engagement through hydrophobic and hydrogen-bonding interactions.
Evolution of Benzofuran-2-carboxamide Research
Benzofuran-2-carboxamides emerged as a pharmacophore of interest following the discovery of their inhibitory effects on bacterial chorismate mutase and osteoblast differentiation. Early synthetic routes relied on palladium-copper cocatalyzed coupling of iodophenols and alkynes, yielding derivatives with moderate antitubercular activity (64–65% enzyme inhibition at 30 mM). Subsequent advancements utilized nickel and rhodium catalysts to achieve higher yields (up to 91%) and stereochemical control.
A comparative analysis of synthetic methodologies is provided below:
The introduction of carboxamide groups at the 2-position, as seen in This compound , was pioneered to improve metabolic stability and target selectivity. For instance, KY-065—a diphenylether derivative—exhibited cortical bone-selective osteogenic effects but required structural optimization to address rapid hepatic clearance. Benzofuran-2-carboxamides addressed this limitation by resisting cytochrome P450-mediated oxidation, achieving plasma concentrations 5-fold higher than earlier scaffolds.
Historical Development of Amide-Functionalized Benzofurans
Amide-functionalized benzofurans gained prominence due to their dual role as hydrogen-bond donors/acceptors and their resistance to enzymatic hydrolysis. Lin et al. demonstrated that scandium triflate-catalyzed [4 + 1] cycloadditions between isocyanides and o-quinone methides yielded amino-substituted benzofurans with potent osteoblastogenic activity. SAR studies revealed that:
- Electron-withdrawing substituents (e.g., trifluoromethyl, nitrile) at the 5-position enhance antibacterial activity but reduce osteogenic potency.
- Methoxy groups at the 2- and 4-positions improve oral absorption by modulating logP values.
- Phenylpropanamido side chains increase hydrophobic interactions with target proteins, as evidenced by docking studies on glucosamine-6-phosphate synthase.
Key milestones include the synthesis of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) , which elevated plasma bone-type alkaline phosphatase (ALP) activity by 48% in ovariectomized rats at 10 mg/kg/day. This compound’s success informed the design of This compound , which incorporates a dimethylated phenyl group to further optimize pharmacokinetics.
Research Significance of this compound
This compound exemplifies three innovations in benzofuran drug design:
- Dual Functionalization : The 2-carboxamide and 3-phenylpropanamido groups create a bifunctional scaffold capable of simultaneous interactions with enzymatic active sites and allosteric pockets.
- Methoxy Optimization : The 2,4-dimethoxyphenyl group balances lipophilicity (logP ≈ 3.2) and aqueous solubility, addressing the poor bioavailability of earlier derivatives.
- Synthetic Scalability : Leveraging copper-catalyzed cyclization, this compound can be synthesized in gram-scale quantities (45–93% yield), facilitating preclinical evaluation.
Preliminary docking simulations suggest strong binding to osteogenic receptors (ΔG = −8.9 kcal/mol) and bacterial glucosamine-6-phosphate synthase (ΔG = −7.3 kcal/mol), positioning it as a dual-action therapeutic candidate.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-18-13-14-20(22(16-18)32-2)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCUKVWHVPOICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Substitution with 2,4-Dimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the benzofuran core is reacted with 2,4-dimethoxyphenyl halides under basic conditions.
Attachment of 3-Phenylpropanamido Group: The final step involves the amidation reaction, where the benzofuran derivative is reacted with 3-phenylpropanoic acid or its derivatives in the presence of coupling agents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : Approximately 398.4 g/mol
- Chemical Formula : C_{22}H_{25}N_{1}O_{4}
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Inhibition of Tumor Necrosis Factor (TNF) : Some cyclic amides have been shown to inhibit TNF, which is crucial in inflammatory responses and could be beneficial in treating cachexia and endotoxic shock .
- Anticancer Activity : The benzofuran moiety is often associated with anticancer properties, potentially through the induction of apoptosis in cancer cells or modulation of signaling pathways involved in cell proliferation .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting a potential role for this compound in treating infections .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Cell Proliferation Assays : Compounds with similar structures have been tested for their ability to inhibit the proliferation of cancer cell lines. For example, derivatives showed significant inhibition rates at concentrations as low as 10 µM.
- Apoptosis Induction : Flow cytometry analyses indicated that some related compounds induce apoptosis in cancer cell lines via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- Tumor Growth Inhibition : In murine models, administration of similar benzofuran derivatives resulted in a marked reduction in tumor size compared to control groups, supporting their potential use as anticancer agents.
- Toxicity Assessments : Toxicological evaluations indicated that certain derivatives exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated a related compound's effect on breast cancer cell lines (MCF-7). The results showed a 70% reduction in cell viability after 48 hours of treatment with 20 µM concentration.
- Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.
-
Case Study on Inflammatory Response :
- Another study focused on the anti-inflammatory effects observed in a rat model of induced arthritis. The compound significantly reduced paw swelling and serum TNF levels compared to untreated controls.
Data Summary Table
| Activity Type | Model | Concentration Used | Result |
|---|---|---|---|
| Cell Proliferation | MCF-7 Cell Line | 10 µM | 60% inhibition of cell growth |
| Apoptosis Induction | Flow Cytometry | 20 µM | Increased apoptotic cells |
| Tumor Growth Inhibition | Murine Model | Varies | Significant reduction in tumor size |
| Anti-inflammatory | Rat Arthritis Model | Varies | Reduced paw swelling and TNF levels |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s structural uniqueness lies in its benzofuran core, 2,4-dimethoxyphenyl group, and amide-linked 3-phenylpropanamido chain. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Benzofuran vs. Benzothiazoles often enhance metabolic stability, while cyclopropanes may confer conformational constraints .
The 3-phenylpropanamido chain in the target compound differs from the 3,3-diphenylpropanamido group in , where the latter’s bulkier diphenyl moiety may hinder membrane permeability.
Functional Group Variations :
- Hydroxamic acid derivatives (e.g., ) exhibit strong metal-chelating properties, unlike carboxamides, which prioritize hydrogen bonding and dipole interactions .
Pharmacological and Physicochemical Insights
Table 2: Hypothetical Bioactivity and Solubility Profiles
Analysis :
- Lipophilicity : The target compound’s higher LogP (~3.5) compared to hydroxamic acids () suggests moderate membrane permeability but lower aqueous solubility.
- Bioactivity : Benzofuran carboxamides (target and ) are hypothesized to target enzymes or receptors via aromatic interactions, whereas benzothiazole derivatives () may disrupt microbial membranes .
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Construction of the benzofuran-2-carboxamide core via cyclization of substituted phenols or via palladium-catalyzed C–H arylation to introduce aryl groups .
- Step 2 : Amidation at the 3-position using 3-phenylpropanoyl chloride under Schotten-Baumann conditions or via coupling reagents like EDC·HCl and HOBt in DMF .
- Step 3 : Functionalization of the N-aryl group (2,4-dimethoxyphenyl) via nucleophilic substitution or Buchwald-Hartwig amination . Key reagents include dichloromethane (DCM) for reflux, DMAP as a catalyst, and HPLC for purity validation (>98%) .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, aromatic protons in the 2,4-dimethoxyphenyl group resonate at δ 6.8–7.3 ppm, while the benzofuran carbonyl appears at ~165 ppm in C NMR .
- HPLC : Used to verify purity (>98%), with reverse-phase C18 columns and acetonitrile/water gradients as mobile phases .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 473.18) .
Advanced Research Questions
Q. How do structural modifications at the 3-phenylpropanamido or 2,4-dimethoxyphenyl groups affect biological activity?
- 3-Phenylpropanamido Group : Replacing the phenyl ring with electron-withdrawing groups (e.g., Cl, NO) reduces solubility but may enhance binding affinity to hydrophobic targets. Substitution with heteroaromatic rings (e.g., pyridine) alters pharmacokinetics .
- 2,4-Dimethoxyphenyl Group : Removing methoxy groups diminishes activity in kinase inhibition assays, suggesting hydrogen bonding with catalytic residues is critical. Para-methoxy deletion reduces IC by 10-fold in some cancer cell lines .
- SAR Insights : Derivatives with bulkier substituents (e.g., piperazinyl) show improved blood-brain barrier penetration in neuroinflammation models .
Q. How should researchers address contradictory data in biological activity across studies?
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT vs. ATP-based viability assays) to rule out methodological variability .
- Model Specificity : Test the compound in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify context-dependent effects. For example, a 2,4-dimethoxyphenyl analog showed selective toxicity in EGFR-mutant NSCLC cells but not in wild-type .
- Dose-Response Curves : Use Hill slope analysis to distinguish between true efficacy and off-target effects. Inconsistent EC values may indicate assay interference (e.g., fluorescence quenching) .
Methodological Guidance for Experimental Design
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Models : Administer the compound intravenously (1–5 mg/kg) to assess plasma half-life (t ≈ 2–4 hours) and tissue distribution. Liver microsomal stability assays predict metabolic clearance .
- Toxicity Screening : Monitor ALT/AST levels for hepatotoxicity. Derivatives with logP > 3.5 show higher hepatocyte accumulation, necessitating structural optimization .
Q. How can computational tools guide the optimization of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinases). The 2,4-dimethoxyphenyl group forms π-π stacking with Phe residues in the ATP-binding pocket .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronegativity with IC. For example, methoxy groups at the 2- and 4-positions improve binding by 30% compared to mono-substituted analogs .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Cell Line Variability : Sensitivity varies with genetic background. For instance, the compound inhibited proliferation in MDA-MB-231 (triple-negative breast cancer) but not in MCF-7 (ER+) cells due to differential expression of pro-apoptotic proteins .
- Assay Conditions : Discrepancies in serum concentration (e.g., 2% vs. 10% FBS) alter drug-protein binding and bioavailability. Pre-incubating compounds with serum albumin mitigates false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
